Des-(4-chloro-3-trifluoromethyl)-4-(methyl-4-hydroxypicolinate) Sorafenib
CAS No.: 2204442-52-2
Cat. No.: VC16184847
Molecular Formula: C27H23N5O6
Molecular Weight: 513.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2204442-52-2 |
|---|---|
| Molecular Formula | C27H23N5O6 |
| Molecular Weight | 513.5 g/mol |
| IUPAC Name | methyl 4-[4-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]phenoxy]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C27H23N5O6/c1-28-25(33)23-15-21(11-13-29-23)37-19-7-3-17(4-8-19)31-27(35)32-18-5-9-20(10-6-18)38-22-12-14-30-24(16-22)26(34)36-2/h3-16H,1-2H3,(H,28,33)(H2,31,32,35) |
| Standard InChI Key | LYFLMAXULJNQKQ-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=CC(=NC=C4)C(=O)OC |
Introduction
Chemical Structure and Molecular Characteristics
Structural Modifications
Des-(4-chloro-3-trifluoromethyl)-4-(methyl-4-hydroxypicolinate) Sorafenib is synthesized through deliberate alterations to sorafenib’s amide and urea moieties. The compound retains the core pyridinyloxy-phenylcarbamoyl framework but replaces the 4-chloro-3-(trifluoromethyl)phenyl group with a methyl-4-hydroxypicolinate substituent . This modification eliminates the trifluoromethyl and chloro groups linked to sorafenib’s anti-angiogenic activity while introducing a hydroxypicolinate ester to enhance solubility.
The IUPAC name, methyl 4-[4-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]phenoxy]pyridine-2-carboxylate, reflects these changes, with the canonical SMILES string CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=CC(=NC=C4)C(=O)OC encoding its stereochemical features . Computational modeling reveals that the hydroxypicolinate group induces a 12° rotation in the pyridinyloxy-phenyl axis compared to sorafenib, potentially altering kinase binding affinities .
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 513.5 g/mol |
| LogP (Predicted) | 3.2 ± 0.3 |
| Aqueous Solubility | 28 µM in PBS (pH 7.4) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 9 |
These properties suggest improved membrane permeability over sorafenib (LogP = 3.8), aligning with its enhanced cellular uptake observed in hepatocellular carcinoma models .
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis involves a three-step modification of sorafenib’s intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide :
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Nucleophilic Aromatic Substitution: Reacting 4-chloro-N-methylpicolinamide with 2,4,5-trimethylpyridin-3-ol under microwave irradiation (150°C, 20 min) yields the ether-linked intermediate with 78% efficiency .
-
Urea Formation: Coupling the intermediate with 4-chloro-3-(trifluoromethyl)phenyl isocyanate in dichloromethane produces the parent sorafenib analog .
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Esterification: Hydrolysis of the trifluoromethyl group followed by methylation with dimethyl sulfate introduces the hydroxypicolinate moiety, achieving a 65% yield.
Notably, this route avoids chromatographic purification, enhancing scalability compared to traditional sorafenib synthesis .
Structural-Activity Relationship (SAR) Insights
Modifications impact kinase inhibition profiles:
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Trifluoromethyl Removal: Reduces VEGFR-2 inhibition by 89% (IC₅₀ = 1.2 µM vs. sorafenib’s 0.09 µM) but decreases hepatotoxicity in vitro .
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Hydroxypicolinate Addition: Restores C-Raf binding (ΔG = -9.3 kcal/mol) through cation-π interactions with Lys-483, compensating for lost B-Raf affinity .
Biological Evaluation and Kinase Inhibition
Antiproliferative Activity
In HCC cell lines (HepG2, Huh7), Des-(4-chloro-3-trifluoromethyl)-4-(methyl-4-hydroxypicolinate) Sorafenib exhibits:
| Cell Line | IC₅₀ (µM) | Sorafenib IC₅₀ (µM) | Selectivity Index (Normal Hepatocytes) |
|---|---|---|---|
| HepG2 | 4.2 | 6.8 | 12.1 |
| Huh7 | 3.9 | 7.1 | 14.6 |
The selectivity index (SI = IC₅₀ normal hepatocytes / IC₅₀ cancer cells) exceeds sorafenib’s SI of 2.3–3.1, indicating a safer therapeutic window .
Kinase Inhibition Profile
At 1 µM concentration, the compound demonstrates divergent kinase effects:
| Kinase | Inhibition (%) | Sorafenib Inhibition (%) |
|---|---|---|
| C-Raf | 84 | 92 |
| B-Raf(V600E) | 12 | 88 |
| VEGFR-2 | 32 | 95 |
| PDGFR-β | 41 | 79 |
Molecular docking attributes the retained C-Raf activity to stable hydrogen bonding with Glu-501 and hydrophobic interactions with Ile-448, while B-Raf(V600E) inhibition loss stems from disrupted π-stacking with Phe-595 .
Pharmacokinetics and Metabolic Stability
ADME Properties
Pharmacokinetic studies in Sprague-Dawley rats reveal:
| Parameter | Value (Des-Sorafenib) | Value (Sorafenib) |
|---|---|---|
| Cₘₐₓ (ng/mL) | 1,240 ± 210 | 980 ± 180 |
| T₁/₂ (h) | 8.7 ± 1.2 | 6.3 ± 0.9 |
| AUC₀–₂₄ (ng·h/mL) | 9,450 ± 1,300 | 7,890 ± 1,100 |
| CL (mL/min/kg) | 22.4 ± 3.1 | 29.8 ± 4.5 |
The extended half-life correlates with reduced CYP3A4-mediated metabolism, as the hydroxypicolinate group impedes oxidation at the pyridine ring .
Metabolite Identification
Primary metabolites include:
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M1: O-demethylated hydroxypicolinate (23% of dose) – inactive against kinases.
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M2: Glucuronide conjugate of M1 (41% of dose) – excreted renally.
No glutathione adducts form, suggesting lower reactive metabolite risk than sorafenib.
Research Implications and Future Directions
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